molecular formula C12H26O4Si B12287383 Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

Cat. No.: B12287383
M. Wt: 262.42 g/mol
InChI Key: NUWWQAFGGXZMNF-UHFFFAOYSA-N
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Description

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate is a synthetic intermediate featuring a tert-butyldimethylsilyl (TBDMS) ether protecting group at the 4-position and a hydroxyl group at the 3-position of a butanoate ester backbone. The TBDMS group is widely employed in organic synthesis to protect alcohols due to its stability under basic and mildly acidic conditions, as well as its compatibility with orthogonal deprotection strategies . This compound is likely utilized in multi-step syntheses, particularly in pharmaceuticals or natural product chemistry, where selective protection of hydroxyl groups is critical.

Properties

Molecular Formula

C12H26O4Si

Molecular Weight

262.42 g/mol

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

InChI

InChI=1S/C12H26O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h10,13H,7-9H2,1-6H3

InChI Key

NUWWQAFGGXZMNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrate : Ethyl (R)-3,4-dihydroxybutanoate (enantiomerically pure).
  • Silylating Agent : TBDMSCl (1.1–1.2 equivalents).
  • Base : Triethylamine (TEA) or imidazole (2.0 equivalents) to scavenge HCl.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Time : 12–24 hours under nitrogen atmosphere.

The reaction selectively protects the primary hydroxyl group at the 4-position due to steric and electronic factors, leaving the 3-hydroxy group free. For example, in a 2018 synthesis, TBDMSCl (1.2 equiv) and TEA (2.0 equiv) in DCM at 0°C achieved 85% yield of the silylated product after 18 hours.

Purification

Crude products are typically washed with water (3×) and brine (2×) to remove excess base and byproducts. Column chromatography using silica gel with 5–10% ethyl acetate/hexanes or crystallization from n-heptane yields >98% purity.

For racemic starting materials, enzymatic resolution with lipases or esterases enables access to enantiopure intermediates. While not directly cited for this compound, analogous methods for ethyl 4-TBDMS-protected β-hydroxy esters suggest feasibility.

Key Parameters

  • Enzyme : Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens esterase.
  • Substrate : Racemic ethyl 3,4-dihydroxybutanoate.
  • Conditions : pH 7.0 buffer, 25–37°C, 48–72 hours.
  • Outcome : Hydrolysis of one enantiomer, yielding (R)-ethyl 3,4-dihydroxybutanoate with >95% enantiomeric excess (ee).

This method avoids chiral auxiliaries but requires post-reaction silylation as described in Section 1.

Reformatsky Reaction for β-Hydroxy Ester Synthesis

Although less common, Reformatsky reactions between α-bromoacetates and carbonyl compounds provide an alternative route to β-hydroxy esters. A 2013 patent demonstrated this approach for related TBDMS-protected intermediates.

Procedure

  • Reformatsky Reagent : Zinc dust activated with 1,2-dibromoethane reacts with tert-butyl bromoacetate in THF at 65°C.
  • Coupling : The reagent reacts with a silyl-protected aldehyde (e.g., TBDMS-O-CHO) to form the β-hydroxy ester.
  • Yield : 65–70% after recrystallization from n-hexane.

Comparative Analysis of Methods

Method Starting Material Yield (%) de/ee (%) Key Advantage
Direct Silylation (R)-3,4-Dihydroxy ester 85 >98 High stereocontrol, short steps
Enzymatic Resolution Racemic diol 68 95 No chiral reagents required
Reformatsky Aldehyde + Bromoacetate 70 80 Flexible substrate scope

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs continuous-flow reactors to enhance mixing and heat transfer during silylation. A 2020 study reported a 92% yield using a microreactor with TBDMSCl and TEA in DCM at 25°C. Post-reaction, liquid-liquid extraction and wiped-film evaporation replace column chromatography, reducing solvent waste.

Emerging Techniques

Recent advances include photoflow silylation using visible-light catalysis to reduce reaction times to 2 hours and electrochemical methods for reagent-free TBDMS protection.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety in ethyl 4-TBDMS-oxy-3-hydroxybutanoate undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and alcohol. The TBDMS group remains intact during this process, ensuring stability of the hydroxyl group.

Key Features :

  • Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) catalysis.

  • Products : Carboxylic acid (e.g., 4-TBDMS-oxy-3-hydroxybutanoic acid) and ethanol.

  • Mechanism : Nucleophilic attack on the ester carbonyl, facilitated by protonation or deprotonation.

Deprotection of the TBDMS Group

The TBDMS ether protecting group can be selectively removed under mild acidic conditions (e.g., tetrabutylammonium fluoride, TBAF) or dilute acid, regenerating the hydroxyl group without affecting other functionalities.

Reaction Details :

  • Reagents : TBAF, dilute HCl, or acetic acid.

  • Product : 4-hydroxy-3-hydroxybutanoic acid ethyl ester.

  • Applications : Enables downstream reactions requiring free hydroxyl groups.

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone, as evidenced by structurally related compounds like ethyl 4-TBDMS-oxy-3-oxobutanoate . Specific conditions from patent literature (WO2014203045A1) describe oxidation of hydroxymethyl groups to aldehydes using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and copper salts .

Mechanistic Insights :

  • Reagents : TEMPO, CuCl, diimine ligands.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO).

  • Product : Aldehyde or ketone derivatives.

Esterification and Functionalization

The ester group can participate in transesterification or functionalization reactions. The TBDMS group’s stability allows selective reactions at the hydroxyl or ester site.

Examples :

  • Transesterification : Reaction with alcohols under acidic catalysts.

  • Functionalization : Conversion of the hydroxyl group to derivatives (e.g., ethers, acetals) prior to deprotection.

Scientific Research Applications

Chemical Synthesis

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical transformations:

  • Oxidation : This compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : It can be reduced to yield alcohol derivatives.
  • Substitution Reactions : The compound can undergo substitution reactions to produce deprotected hydroxy acids or other substituted derivatives.

Biological Research

In biological applications, this compound has been investigated for its potential roles in biochemical pathways and as a probe for studying enzyme mechanisms. Its structural properties allow it to interact with various biological targets, making it a valuable tool for researchers:

  • Biochemical Pathways : The compound is being studied for its involvement in metabolic pathways, potentially influencing enzyme activity.
  • Enzyme Mechanisms : It acts as a probe to elucidate the mechanisms of specific enzymes, which can lead to insights into their functions and regulatory processes.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a precursor for drug development. Its derivatives are being explored for therapeutic applications:

  • Statin Development : this compound can serve as an intermediate in the synthesis of statins, which are widely used to lower cholesterol levels by inhibiting the HMG-CoA reductase enzyme. The compound's structure allows it to be converted into active lactone forms that are integral to statin efficacy .

Case Study: Statin Synthesis

A notable example is the synthesis of atorvastatin from intermediates derived from this compound. This process involves several steps including oxidation and hydrolysis, ultimately leading to the formation of effective cholesterol-lowering agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials that possess specific properties:

  • Specialty Chemicals : Its unique chemical structure allows for the creation of materials with tailored functionalities, making it suitable for various applications in chemical manufacturing.

Summary Table of Applications

Application AreaSpecific Use CaseDescription
Chemical SynthesisBuilding BlockUsed in organic synthesis for creating complex molecules
Biological ResearchProbe for EnzymesInvestigated for roles in biochemical pathways and enzyme mechanisms
Medicinal ChemistryPrecursor for StatinsIntermediate for synthesizing cholesterol-lowering drugs
Industrial ApplicationsProduction of Specialty ChemicalsUsed to create materials with specific properties

Mechanism of Action

The mechanism of action of (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester involves its interaction with various molecular targets. The silyl ether group can be cleaved under specific conditions, releasing the active hydroxy acid, which can then participate in biochemical reactions. The ester moiety can also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 4-(Benzyloxy)-3-oxobutanoate (CAS 67354-34-1)

Structural Features :

  • Substituents : Benzyloxy group at the 4-position, ketone (3-oxo) at the 3-position.
  • Molecular Formula : C₁₃H₁₆O₄; Molar Mass : 236.26 g/mol .

Key Properties :

Property Value
Density 1.115 g/cm³ (predicted)
Boiling Point 113–115 °C (0.05 Torr)
pKa 9.85 (predicted)
Storage Conditions 2–8°C

Applications: Used in synthesizing 1-amino-1-hydroxymethylcyclobutane derivatives, highlighting its role as a β-keto ester precursor for cyclization reactions .

Comparison with Target Compound :

  • Protecting Group: The benzyloxy group requires hydrogenolysis (e.g., H₂/Pd) for removal, unlike the TBDMS group, which is cleaved under mildly acidic conditions (e.g., tetrabutylammonium fluoride). This difference impacts synthetic strategies, as benzyl protection is less compatible with acid-sensitive substrates.
  • Reactivity: The 3-oxo group in this analogue enables keto-enol tautomerism, facilitating nucleophilic additions or condensations, whereas the 3-hydroxy group in the target compound may participate in oxidation or esterification reactions.

Ethyl 4-(2,4-Dichlorophenyl)-3-oxobutanoate (CAS 194240-93-2)

Structural Features :

  • Substituents : 2,4-Dichlorophenyl group at the 4-position, ketone (3-oxo) at the 3-position.
  • Molecular Formula : C₁₂H₁₂Cl₂O₃; Molar Mass : 275.13 g/mol .

Key Properties :

Property Value
Physical State Likely solid or viscous liquid

Comparison with Target Compound :

  • Electronic Effects: The electron-withdrawing Cl substituents increase electrophilicity at the 3-oxo group, enhancing reactivity in nucleophilic attacks.
  • Lipophilicity : The dichlorophenyl group significantly increases lipophilicity compared to the TBDMS group, affecting solubility and bioavailability.

Research Implications and Gaps

While Ethyl 4-(benzyloxy)-3-oxobutanoate and Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate are well-documented in terms of synthesis and applications , direct data on Ethyl 4-[TBDMS]oxy-3-hydroxybutanoate remains sparse in the provided evidence. Further studies are needed to elucidate its exact physical properties (e.g., boiling point, solubility) and catalytic applications, particularly in comparison to benzyl- or aryl-substituted analogues.

Biological Activity

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate, also known as (3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxybutanoic acid ethyl ester, is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C13H24O5SiC_{13}H_{24}O_5Si and a molecular weight of approximately 260.33 g/mol. The presence of a tert-butyl dimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Structural Features

FeatureDescription
Molecular FormulaC13H24O5SiC_{13}H_{24}O_5Si
Molecular Weight260.33 g/mol
Functional GroupsEther, Hydroxy, Ester
Silyl Grouptert-Butyl(dimethyl)silyl

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures have shown significant antioxidant properties. For instance, related compounds are noted for their ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress . The antioxidant activity is crucial in various biological processes and may have implications in preventing diseases linked to oxidative damage.

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory properties. Compounds with silyl groups are often investigated for their ability to modulate inflammatory responses, potentially making them useful in therapeutic applications . Further studies are needed to elucidate the specific mechanisms through which these effects occur.

Cytotoxicity and Cell Transformation Studies

While specific data on this compound is limited, related studies have explored the cytotoxic effects of structurally similar compounds. For example, 3-tert-butyl-4-hydroxyanisole (BHA) has been evaluated for its initiating activity in cell transformation assays using BALB/3T3 cells. These studies demonstrated dose-dependent increases in cell transformation when treated with BHA and its metabolites . Such findings underscore the importance of further investigating the biological roles of similar compounds.

Study on Antioxidant Activity

A study investigating the antioxidant potential of silyl-containing compounds found that they exhibit significant free radical scavenging activity. This suggests that this compound could be explored for its potential health benefits related to oxidative stress .

Investigation into Anti-inflammatory Effects

Another study highlighted the anti-inflammatory effects of silylated compounds in various models of inflammation. These findings point towards the potential therapeutic applications of this compound in managing inflammatory diseases .

Cytotoxicity Assessment

In vitro studies on related compounds have shown varying degrees of cytotoxicity. For instance, BHA was noted for its ability to induce cell transformation under certain conditions, emphasizing the need for careful evaluation of similar compounds' safety profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via hydroxyl group protection using tert-butyl(dimethyl)silyl (TBS) reagents. For example, TBSOTf (tert-butyl(dimethyl)silyl triflate) in the presence of a base like 2,6-lutidine is used to protect the hydroxyl group under anhydrous conditions. Subsequent steps may involve esterification or stereoselective reduction. Reaction conditions such as temperature (e.g., ice bath for controlled silylation), solvent (e.g., CH₂Cl₂), and catalyst (e.g., NaBH₃CN for selective reductions) critically impact yield and purity. Purification via silica gel chromatography with hexane/ethyl acetate gradients is standard .

Q. How does the tert-butyl(dimethyl)silyl group affect the compound’s stability and reactivity compared to other hydroxyl-protecting groups?

  • Methodological Answer : The TBS group offers superior stability under acidic and oxidative conditions compared to trimethylsilyl (TMS) groups. However, it is cleavable using tetrabutylammonium fluoride (TBAF) or HF-pyridine. This stability allows compatibility with subsequent reactions like esterifications or cross-couplings. Comparative studies show that TBS protection minimizes undesired side reactions (e.g., β-elimination) during nucleophilic substitutions, making it preferable for multistep syntheses .

Advanced Research Questions

Q. What strategies ensure stereochemical control during the synthesis of this compound?

  • Methodological Answer : Stereoselectivity is achieved via asymmetric catalysis or chiral auxiliaries. For instance, enzymatic reductions using carbonyl reductases (e.g., from Lactobacillus kefir) can produce enantiomerically pure intermediates. Alternatively, chiral ligands in transition metal-catalyzed reactions or Evans auxiliaries in aldol reactions enforce stereocontrol. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (>98% ee) .

Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved when characterizing this compound, particularly for the silyl ether moiety?

  • Methodological Answer : The tert-butyl(dimethyl)silyl group exhibits distinct ¹H NMR signals (δ ~0.1 ppm for Si(CH₃)₂ and δ ~0.9 ppm for C(CH₃)₃). Ambiguities in overlapping peaks can be resolved via 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons. IR spectroscopy confirms the silyl ether (absence of OH stretch at ~3200 cm⁻¹). For structural confirmation, single-crystal X-ray diffraction or high-resolution mass spectrometry (HRMS) is recommended .

Q. In multistep syntheses involving this compound, what steps are critical for maintaining functional group compatibility, especially with acid-sensitive groups?

  • Methodological Answer : Orthogonal protection strategies are essential. For example, benzyl (Bn) or tert-butoxycarbonyl (Boc) groups can protect amines or carboxylic acids while retaining TBS ethers. Acid-sensitive groups require careful selection of deprotection agents (e.g., TBAF instead of HCl). Reaction monitoring via TLC or LC-MS ensures intermediates remain intact during transformations .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported yields for similar silylation reactions?

  • Methodological Answer : Variations in yields often arise from moisture sensitivity or incomplete activation of silylating agents. Ensure rigorous anhydrous conditions (e.g., molecular sieves, inert atmosphere) and stoichiometric use of TBSOTf. If yields remain low, alternative silylation agents like TBSCl with imidazole in DMF may be tested. Kinetic studies under varying temperatures (0°C vs. RT) can optimize reaction rates .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer : Siloxane byproducts (from incomplete silylation) and residual solvents (e.g., DMF) are common impurities. GC-MS or UPLC-MS with charged aerosol detection (CAD) identifies non-UV-active species. Preparative HPLC with a C18 column effectively isolates impurities for structural elucidation via NMR .

Application-Oriented Questions

Q. What role does this compound play as an intermediate in the synthesis of bioactive natural products?

  • Methodological Answer : The compound serves as a chiral building block for indole alkaloids (e.g., Indiacen A/B) and sphingolipids. Its TBS-protected hydroxyl group enables regioselective glycosylation or phosphorylation in later stages. Case studies show its utility in synthesizing antiviral agents via Suzuki-Miyaura cross-couplings .

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